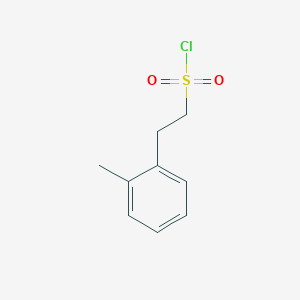

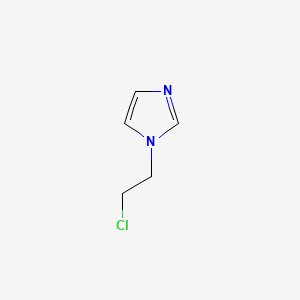

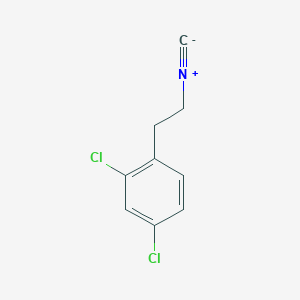

![molecular formula C14H10F2 B1596802 [(E)-1,2-Difluoro-2-phenylethenyl]benzene CAS No. 20488-54-4](/img/structure/B1596802.png)

[(E)-1,2-Difluoro-2-phenylethenyl]benzene

Vue d'ensemble

Description

[(E)-1,2-Difluoro-2-phenylethenyl]benzene is a cyclic hydrocarbon with the chemical formula C<sub>14</sub>H<sub>10</sub>F<sub>2</sub> . Its structure consists of a six-membered benzene ring with two fluorine atoms and a phenyl group attached. The molecule exhibits a unique set of physical and chemical properties.

Synthesis Analysis

The synthesis of [(E)-1,2-Difluoro-2-phenylethenyl]benzene involves introducing fluorine atoms onto the benzene ring. Specific synthetic routes would depend on the desired stereochemistry (E or Z) and the position of the fluorine substituents.Molecular Structure Analysis

[(E)-1,2-Difluoro-2-phenylethenyl]benzene has a planar structure due to the aromaticity of the benzene ring. The double bond between the phenyl group and the benzene ring is in the E configuration.Chemical Reactions Analysis

- Electrophilic substitution reactions : [(E)-1,2-Difluoro-2-phenylethenyl]benzene can undergo various electrophilic substitutions, such as nitration, sulphonation, halogenation, and Friedel-Crafts reactions.

- Addition reactions : For instance, chlorine addition produces benzene hexachloride (gammaxene).

Physical And Chemical Properties Analysis

- Benzene is a colorless liquid with a characteristic aroma.

- It is nonpolar, immiscible with water, and readily miscible with organic solvents.

- Upon combustion, it produces a sooty flame.

Applications De Recherche Scientifique

Aggregation-Induced Emission

Research on tetraphenylethene-containing compounds, closely related to "[(E)-1,2-Difluoro-2-phenylethenyl]benzene," has led to the discovery of a novel phenomenon known as aggregation-induced emission (AIE). A study by Hu et al. (2012) synthesized hyperbranched polymers that show intense fluorescence upon aggregation, a property that is invaluable for developing new fluorescent materials and sensors. These materials demonstrate high thermal stability and can emit intensely with fluorescence quantum yields up to 81%, suggesting their utility in fluorescent photopatterning and optical limiting. The unreacted triple bonds in the polymers allow for cross-linking under UV irradiation, making them potential candidates for explosive detection due to their efficient quenching by picric acid (Hu et al., 2012).

Photophysical Properties and Molecular Electronics

The rotational dynamics of benzene derivatives have also been explored, providing insights into the design and analysis of molecular electronics. Domínguez et al. (2002) investigated the rotational dynamics of phenylene groups in a crystal lattice, offering a starting point for designing crystalline solids with correlated molecular motions. This research contributes to our understanding of how molecular motion can be harnessed in the development of molecular gyroscopes and compasses, potentially impacting the design of nanoscale devices (Domínguez et al., 2002).

Electropolymerization and Materials Science

The electrooxidative polymerization of benzene derivatives has been studied for the efficient synthesis of poly(p-phenylene), a material with significant implications in the electronics industry. Yamamoto et al. (1988) demonstrated that strong acids can facilitate the polymerization of benzene, leading to high current efficiency and the formation of homogenous and flexible polyphenylene films. This process highlights the potential of "[(E)-1,2-Difluoro-2-phenylethenyl]benzene" derivatives in the development of new materials for electronics and coatings (Yamamoto et al., 1988).

Safety And Hazards

- Benzene is highly flammable, causes skin and eye irritation, and may be fatal if swallowed.

- Chronic exposure can lead to blood disorders and cancer.

- Avoid exposure to benzene, especially through tobacco smoke.

Orientations Futures

- Research on [(E)-1,2-Difluoro-2-phenylethenyl]benzene should explore more efficient synthetic methods, green oxidation processes, and applications in materials and pharmaceuticals.

Remember that safety precautions are crucial when handling benzene due to its hazardous nature. Always follow proper protocols and protective measures. 🌟

Propriétés

IUPAC Name |

[(E)-1,2-difluoro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUJKBBJRFTMC-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-1,2-Difluoro-2-phenylethenyl]benzene | |

CAS RN |

20488-54-4 | |

| Record name | NSC42791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

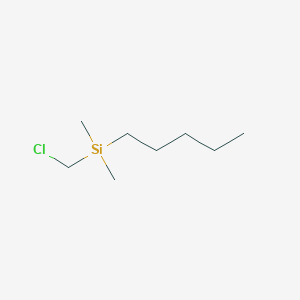

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)

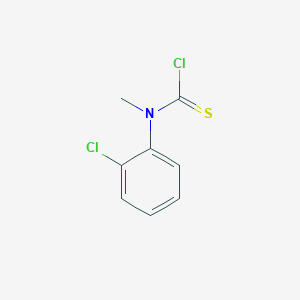

![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)

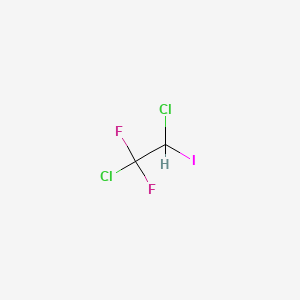

![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)